di-PDI
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Overview
Description
Perylene diimide, commonly referred to as di-PDI, is a class of organic compounds known for their exceptional photophysical properties, high thermal stability, and strong electron-accepting capabilities. These compounds are widely used in various fields, including organic electronics, photovoltaics, and as dyes in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perylene diimides are typically synthesized through the reaction of perylene dianhydride with aliphatic amines. This reaction is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20 to 60°C, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of perylene diimides involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Perylene diimides undergo various chemical reactions, including:
Oxidation: Perylene diimides can be oxidized to form perylene tetracarboxylic dianhydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent in aqueous or biphasic water-acetonitrile mixtures.
Substitution: Nucleophilic substitution reactions typically involve reagents like n-butylamine and bromine.
Major Products
Oxidation: Perylene tetracarboxylic dianhydride.
Reduction: Perylene diimide radical anions and dianions.
Substitution: Various substituted perylene diimides with altered photophysical properties.
Scientific Research Applications
Perylene diimides have a wide range of applications in scientific research:
Chemistry: Used as electron acceptors in organic solar cells, enhancing the efficiency of photovoltaic devices.
Biology: Employed in bioimaging and biosensing due to their strong fluorescence properties.
Medicine: Investigated for use in photodynamic therapy and as photosensitizers in cancer treatment.
Mechanism of Action
The mechanism by which perylene diimides exert their effects involves their strong electron-accepting capabilities. In organic solar cells, they facilitate charge separation and transport, enhancing the overall efficiency of the device. In photoredox catalysis, the reduced forms of perylene diimides act as powerful reducing agents, enabling various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Perylene tetracarboxylic diimides: Similar in structure but differ in the substitution pattern at the bay positions.
Perylenemonoimides: Asymmetric counterparts with different photophysical properties.
Uniqueness
Perylene diimides are unique due to their high thermal stability, strong electron-accepting capabilities, and versatile functionalization options. These properties make them superior to other similar compounds in applications requiring high stability and efficiency .
Properties
Molecular Formula |
C92H106N4O8 |
---|---|
Molecular Weight |
1395.8 g/mol |
IUPAC Name |
11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3 |
InChI Key |
SROWQESEJZYBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O |
Origin of Product |
United States |
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